3-(Dimethylamino)-2-phenyl-1-piperidin-1-ylprop-2-ene-1-thione
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Overview
Description
3-(Dimethylamino)-2-phenyl-1-piperidin-1-ylprop-2-ene-1-thione is an organic compound with a complex structure that includes a dimethylamino group, a phenyl group, a piperidine ring, and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-phenyl-1-piperidin-1-ylprop-2-ene-1-thione can be achieved through several methods. One common approach involves the reaction of dimethylamine with a suitable precursor, such as a phenyl-substituted acetic acid derivative, under controlled conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through distillation, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2-phenyl-1-piperidin-1-ylprop-2-ene-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
3-(Dimethylamino)-2-phenyl-1-piperidin-1-ylprop-2-ene-1-thione has several scientific research applications:
Mechanism of Action
The mechanism by which 3-(Dimethylamino)-2-phenyl-1-piperidin-1-ylprop-2-ene-1-thione exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological activities . Detailed studies on its molecular interactions and binding affinities are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dimethylamino-substituted enaminones and thiones, such as 3-Dimethylamino-1-arylpropenones and N,N-dimethyl enaminones .
Uniqueness
What sets 3-(Dimethylamino)-2-phenyl-1-piperidin-1-ylprop-2-ene-1-thione apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
89099-53-6 |
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Molecular Formula |
C16H22N2S |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
3-(dimethylamino)-2-phenyl-1-piperidin-1-ylprop-2-ene-1-thione |
InChI |
InChI=1S/C16H22N2S/c1-17(2)13-15(14-9-5-3-6-10-14)16(19)18-11-7-4-8-12-18/h3,5-6,9-10,13H,4,7-8,11-12H2,1-2H3 |
InChI Key |
UMHSLBCWXTTYBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C1=CC=CC=C1)C(=S)N2CCCCC2 |
Origin of Product |
United States |
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